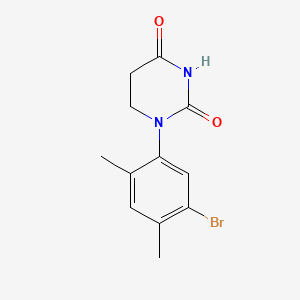
1-(5-Bromo-2,4-dimethyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of Diazinane Ring: The brominated intermediate is then reacted with a suitable diazinane precursor, such as urea or thiourea, under acidic or basic conditions to form the diazinane ring.
Cyclization: The final step involves cyclization of the intermediate to form the diazinane-2,4-dione moiety. This can be achieved through intramolecular condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The diazinane-2,4-dione moiety can participate in condensation reactions with aldehydes, ketones, or other carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts, such as sulfuric acid or sodium hydroxide, are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and various heterocyclic compounds resulting from condensation reactions.
科学研究应用
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases and disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and diazinane-2,4-dione moiety play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine
- 1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine
- 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of a brominated phenyl ring and a diazinane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the diazinane-2,4-dione moiety contributes to its stability and versatility in chemical reactions.
属性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC 名称 |
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-5-8(2)10(6-9(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
InChI 键 |
QQULJHNPDGNTOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















